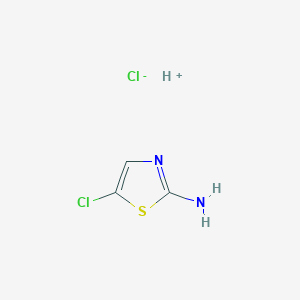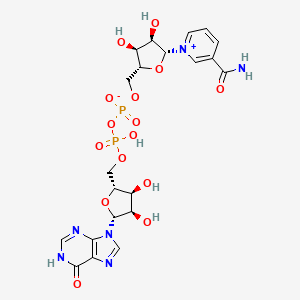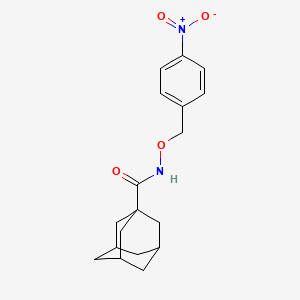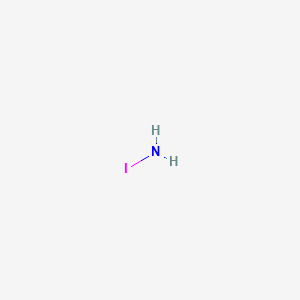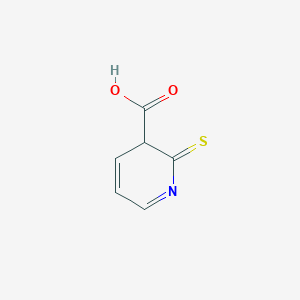![molecular formula C8H9ClN2O2 B12361437 4H-Pyrano[4,3-d]pyrimidin-4-one, 2-(chloromethyl)-3,5,7,8-tetrahydro-](/img/structure/B12361437.png)
4H-Pyrano[4,3-d]pyrimidin-4-one, 2-(chloromethyl)-3,5,7,8-tetrahydro-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(CHLOROMETHYL)-7,8-DIHYDRO-3H-PYRANO[4,3-D]PYRIMIDIN-4(5H)-ON ist eine heterocyclische Verbindung, die eine Pyrano-Pyrimidin-Kernstruktur aufweist. Diese Verbindung ist in der medizinischen Chemie von großem Interesse aufgrund ihrer potenziellen biologischen Aktivitäten und Anwendungen in der Medikamentenentwicklung.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 2-(CHLOROMETHYL)-7,8-DIHYDRO-3H-PYRANO[4,3-D]PYRIMIDIN-4(5H)-ON umfasst typischerweise mehrstufige Reaktionen, die von leicht verfügbaren Vorstufen ausgehen. Ein übliches Verfahren umfasst die Cyclisierung geeigneter Zwischenprodukte unter kontrollierten Bedingungen. So kann beispielsweise die Reaktion eines Chlormethylketons mit einem geeigneten Pyrimidinderivat in Gegenwart einer Base zur Bildung der gewünschten Verbindung führen.
Industrielle Produktionsverfahren
Industrielle Produktionsverfahren für diese Verbindung umfassen oft die Optimierung der Reaktionsbedingungen, um Ausbeute und Reinheit zu maximieren. Dazu gehören die Verwendung von hochreinen Reagenzien, kontrollierte Temperatur- und Druckbedingungen sowie effiziente Reinigungsverfahren wie Umkristallisation oder Chromatographie.
Chemische Reaktionsanalyse
Arten von Reaktionen
2-(CHLOROMETHYL)-7,8-DIHYDRO-3H-PYRANO[4,3-D]PYRIMIDIN-4(5H)-ON kann verschiedene chemische Reaktionen eingehen, darunter:
Substitutionsreaktionen: Die Chlormethylgruppe kann durch andere Nukleophile substituiert werden, was zur Bildung einer Vielzahl von Derivaten führt.
Oxidation und Reduktion: Die Verbindung kann unter bestimmten Bedingungen oxidiert oder reduziert werden, um verschiedene Oxidationsstufen oder reduzierte Formen zu ergeben.
Cyclisierungsreaktionen: Die Verbindung kann an weiteren Cyclisierungsreaktionen teilnehmen, um komplexere heterocyclische Strukturen zu bilden.
Häufige Reagenzien und Bedingungen
Substitutionsreaktionen: Häufige Reagenzien sind Nukleophile wie Amine, Thiole oder Alkohole. Die Bedingungen umfassen typischerweise die Verwendung einer Base und eines geeigneten Lösungsmittels.
Oxidation: Als Oxidationsmittel können Kaliumpermanganat oder Wasserstoffperoxid verwendet werden.
Reduktion: Reduktionsmittel wie Natriumborhydrid oder Lithiumaluminiumhydrid werden häufig eingesetzt.
Hauptprodukte, die gebildet werden
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den verwendeten spezifischen Reagenzien und Bedingungen ab. So können beispielsweise Substitutionsreaktionen eine große Bandbreite an Derivaten mit verschiedenen funktionellen Gruppen ergeben, während Oxidations- und Reduktionsreaktionen zu verschiedenen oxidierten oder reduzierten Formen der Verbindung führen können.
Wissenschaftliche Forschungsanwendungen
2-(CHLOROMETHYL)-7,8-DIHYDRO-3H-PYRANO[4,3-D]PYRIMIDIN-4(5H)-ON hat verschiedene wissenschaftliche Forschungsanwendungen, darunter:
Medizinische Chemie: Die Verbindung wird auf ihr Potenzial als Pharmakophor im Wirkstoffdesign untersucht, insbesondere auf ihre Antikrebs-, entzündungshemmenden und antimikrobiellen Eigenschaften.
Biologische Studien: Sie wird in biologischen Assays verwendet, um ihre Auswirkungen auf zelluläre Prozesse und ihr Potenzial als Therapeutikum zu untersuchen.
Chemische Synthese: Die Verbindung dient als Zwischenprodukt bei der Synthese komplexerer Moleküle mit potenziellen biologischen Aktivitäten.
Industrielle Anwendungen: Sie wird bei der Entwicklung neuer Materialien und als Baustein bei der Synthese verschiedener Industriechemikalien eingesetzt.
Wirkmechanismus
Der Wirkmechanismus von 2-(CHLOROMETHYL)-7,8-DIHYDRO-3H-PYRANO[4,3-D]PYRIMIDIN-4(5H)-ON umfasst seine Wechselwirkung mit spezifischen molekularen Zielstrukturen in Zellen. Die Verbindung kann an Enzyme oder Rezeptoren binden und deren Aktivität modulieren, was zu verschiedenen biologischen Wirkungen führt. Die genauen Wege und Ziele hängen von der jeweiligen Anwendung und dem biologischen Kontext ab, in dem die Verbindung verwendet wird.
Analyse Chemischer Reaktionen
Types of Reactions
2-(CHLOROMETHYL)-7,8-DIHYDRO-3H-PYRANO[4,3-D]PYRIMIDIN-4(5H)-ONE can undergo various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles, leading to the formation of a variety of derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different oxidation states or reduced forms.
Cyclization Reactions: The compound can participate in further cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, or alcohols. Conditions typically involve the use of a base and an appropriate solvent.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a wide range of derivatives with different functional groups, while oxidation and reduction reactions can lead to various oxidized or reduced forms of the compound.
Wissenschaftliche Forschungsanwendungen
2-(CHLOROMETHYL)-7,8-DIHYDRO-3H-PYRANO[4,3-D]PYRIMIDIN-4(5H)-ONE has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its anti-cancer, anti-inflammatory, and antimicrobial properties.
Biological Studies: It is used in biological assays to investigate its effects on cellular processes and its potential as a therapeutic agent.
Chemical Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules with potential biological activities.
Industrial Applications: It is used in the development of new materials and as a building block in the synthesis of various industrial chemicals.
Wirkmechanismus
The mechanism of action of 2-(CHLOROMETHYL)-7,8-DIHYDRO-3H-PYRANO[4,3-D]PYRIMIDIN-4(5H)-ONE involves its interaction with specific molecular targets within cells. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Thieno[2,3-d]pyrimidin-Derivate: Diese Verbindungen haben eine ähnliche Kernstruktur und zeigen vergleichbare biologische Aktivitäten.
Pyrano[2,3-d]thiazol-Derivate: Auch diese Verbindungen weisen ein kondensiertes heterocyclisches System auf und werden auf ihre medizinischen Eigenschaften untersucht.
Einzigartigkeit
2-(CHLOROMETHYL)-7,8-DIHYDRO-3H-PYRANO[4,3-D]PYRIMIDIN-4(5H)-ON ist aufgrund seines spezifischen Substitutionsschemas und des Vorhandenseins der Chlormethylgruppe einzigartig, die eine eindeutige chemische Reaktivität und biologische Aktivität verleiht. Dies macht sie zu einer wertvollen Verbindung für die weitere Forschung und Entwicklung in verschiedenen wissenschaftlichen Bereichen.
Eigenschaften
Molekularformel |
C8H9ClN2O2 |
|---|---|
Molekulargewicht |
200.62 g/mol |
IUPAC-Name |
2-(chloromethyl)-4a,5,7,8-tetrahydropyrano[4,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C8H9ClN2O2/c9-3-7-10-6-1-2-13-4-5(6)8(12)11-7/h5H,1-4H2 |
InChI-Schlüssel |
NAPCOHFVRBWTCR-UHFFFAOYSA-N |
Kanonische SMILES |
C1COCC2C1=NC(=NC2=O)CCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



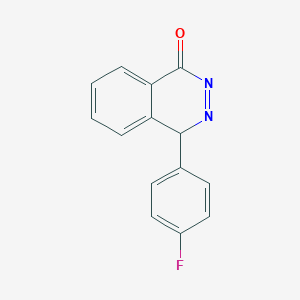
![6h-Pyrido[2,3-b][1,4]benzodiazepin-6-one](/img/structure/B12361365.png)
![Propanedioic acid, 2-[[(1,1-dimethylethoxy)carbonyl]amino]-, 1-ethyl ester](/img/structure/B12361372.png)
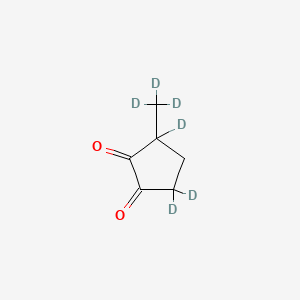
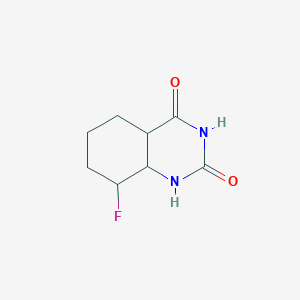

![6-benzyl-4a,5,7,7a-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,4-dione](/img/structure/B12361407.png)
![(2R)-1-[(2-methylpropan-2-yl)oxycarbonyl]azepane-2-carboxylate](/img/structure/B12361413.png)
